N-(4-cyclohexylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-CYCLOHEXYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclohexylphenyl, triazole, and benzoxazin moieties, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of N-(4-CYCLOHEXYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclohexylphenyl and benzoxazin intermediates, followed by the formation of the triazole ring. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
N-(4-CYCLOHEXYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-CYCLOHEXYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound’s properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CYCLOHEXYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-CYCLOHEXYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
1-(4-CYCLOHEXYLPHENYL)ETHANONE OXIME: This compound shares the cyclohexylphenyl moiety but differs in its functional groups and overall structure.
4-[[(4-Cyclohexylphenyl)[[[4-[(trifluoromethyl)thio]phenyl]amino]carbonyl]amino]methyl]-N-2H-tetrazol-5-ylbenzamide: Another compound with a cyclohexylphenyl group, but with different substituents and functional groups.
The uniqueness of N-(4-CYCLOHEXYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H31N5O3S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-(4-cyclohexylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H31N5O3S/c1-18(32-22-10-6-7-11-23(22)35-16-25(32)34)26-29-30-27(31(26)2)36-17-24(33)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h6-7,10-15,18-19H,3-5,8-9,16-17H2,1-2H3,(H,28,33) |
InChI Key |
AMTAIXLDKUXESK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C3CCCCC3)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
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